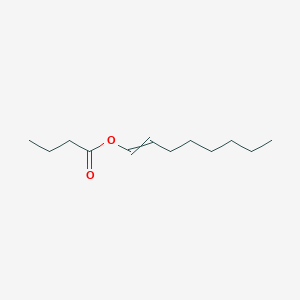
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. This particular compound features two alkyl substituents, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiol with an appropriate alkylating agent. One common method is the reaction of 1,3-propanedithiol with 3-methylbut-2-en-1-yl and 2-methylprop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds by forming stable dithiane derivatives. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: The parent compound without alkyl substituents.
2-Methyl-1,3-dithiane: A similar compound with a single methyl substituent.
2,2-Dimethyl-1,3-dithiane: A compound with two methyl substituents at the 2-position.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is unique due to the presence of two different alkyl substituents, which can influence its reactivity and potential applications. The specific arrangement of these substituents can lead to distinct chemical properties compared to other dithiane derivatives.
Propiedades
Número CAS |
63426-14-2 |
|---|---|
Fórmula molecular |
C13H22S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enyl)-2-(2-methylprop-1-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H22S2/c1-11(2)6-7-13(10-12(3)4)14-8-5-9-15-13/h6,10H,5,7-9H2,1-4H3 |
Clave InChI |
VOOGBLITXVBJPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(SCCCS1)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


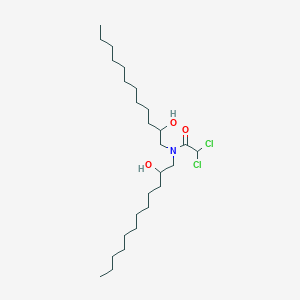
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
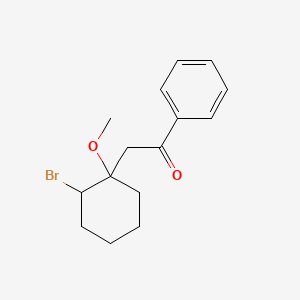
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
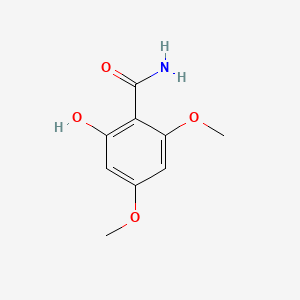

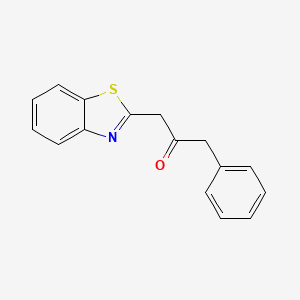
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
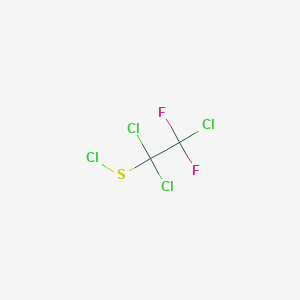

![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

